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Abstract
This technical guide provides an in-depth analysis of the key spectroscopic data for the

chemical compound 4-Chloro-2-methoxy-3-nitropyridine (CAS No. 934180-48-0).[1][2]

Intended for researchers, chemists, and quality control professionals, this document outlines

the expected spectral characteristics in Nuclear Magnetic Resonance (¹H and ¹³C NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the

interpretation of spectral data to confirm the molecular structure and purity of the compound.

Methodologies for data acquisition are also detailed, providing a framework for reproducible

and reliable characterization.

Introduction and Molecular Overview
4-Chloro-2-methoxy-3-nitropyridine is a substituted pyridine derivative. Such compounds are

valuable intermediates in organic synthesis, particularly in the development of pharmaceutical

and agrochemical agents. The precise arrangement of the chloro, methoxy, and nitro

substituents on the pyridine ring dictates its reactivity and potential applications. Therefore,

unambiguous structural confirmation is paramount. Spectroscopic analysis provides the

definitive evidence required for structural elucidation and quality assurance. This guide

synthesizes predictive data based on established principles of spectroscopy to serve as a

reference benchmark for the characterization of this molecule.
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Table 1: Physicochemical Properties of 4-Chloro-2-methoxy-3-nitropyridine

Property Value Source

CAS Number 934180-48-0 [1][2]

Molecular Formula C₆H₅ClN₂O₃ [1][2]

Molecular Weight 188.57 g/mol [2]

Physical Form Solid [1]

Purity (Typical) ≥97% [1][2]

Molecular Structure
The structural arrangement of substituents is key to interpreting the spectroscopic data. The

numbering convention for the pyridine ring is critical for assigning NMR signals.

Caption: Molecular structure of 4-Chloro-2-methoxy-3-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 4-Chloro-2-methoxy-3-nitropyridine, both ¹H and ¹³C NMR provide

critical, complementary information. The spectra are predicted in deuterochloroform (CDCl₃), a

common solvent for this type of analysis.

Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two

aromatic protons and the methoxy group protons.

Aromatic Region: The protons on the pyridine ring (H-5 and H-6) will appear as two distinct

signals. Due to the electron-withdrawing nature of the adjacent nitrogen and the chloro and

nitro groups, these protons are deshielded and will appear downfield. They will exhibit

coupling to each other, resulting in doublets.
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Aliphatic Region: The three protons of the methoxy (-OCH₃) group are chemically equivalent

and will appear as a sharp singlet. This signal will be found upfield relative to the aromatic

protons.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~ 8.2 - 8.4 Doublet 1H H-6

Deshielded by

the adjacent ring

nitrogen.

~ 7.2 - 7.4 Doublet 1H H-5

Influenced by the

adjacent chloro

group.

~ 4.1 - 4.3 Singlet 3H -OCH₃

Typical range for

a methoxy group

attached to an

aromatic ring.[3]

Carbon-13 (¹³C) NMR Spectroscopy
Due to the lack of symmetry in the molecule, the ¹³C NMR spectrum is expected to display six

distinct signals, one for each carbon atom. The chemical shifts are heavily influenced by the

attached substituents.

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are spread over a wide

range. Carbons directly attached to electronegative atoms (N, O, Cl) or groups (NO₂) are

significantly deshielded.

Aliphatic Carbon: The carbon of the methoxy group will appear in the upfield region of the

spectrum.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)
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Chemical Shift (δ, ppm) Assignment Rationale

~ 164 - 166 C-2
Attached to both nitrogen and

oxygen, highly deshielded.

~ 152 - 154 C-6
Attached to nitrogen,

deshielded.

~ 145 - 148 C-4
Attached to chlorine,

deshielded.

~ 135 - 138 C-3 Attached to the nitro group.

~ 115 - 118 C-5
Shielded relative to other ring

carbons.

~ 54 - 56 -OCH₃
Typical range for a methoxy

carbon.[3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of its bonds. The spectrum of 4-Chloro-2-methoxy-3-nitropyridine will be

dominated by absorptions from the nitro, ether, and substituted pyridine functionalities.

Table 4: Key IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Significance

~ 3100 - 3000 C-H Stretch Aromatic C-H

Confirms the

presence of the

pyridine ring.

~ 2950 - 2850 C-H Stretch Aliphatic C-H
Indicates the methoxy

group.

~ 1590 - 1450 C=C & C=N Stretch Pyridine Ring

Characteristic skeletal

vibrations of the

aromatic ring.

~ 1550 - 1520
N-O Asymmetric

Stretch
Nitro (NO₂)

Strong and

characteristic

absorption for the nitro

group.[4]

~ 1360 - 1330
N-O Symmetric

Stretch
Nitro (NO₂)

Strong and

characteristic

absorption for the nitro

group.[4]

~ 1250 - 1200
C-O-C Asymmetric

Stretch
Aryl Ether

Confirms the methoxy

substituent.[5]

~ 1050 - 1000
C-O-C Symmetric

Stretch
Aryl Ether

Confirms the methoxy

substituent.[5]

~ 800 - 700 C-Cl Stretch Aryl Halide

Indicates the

presence of the chloro

group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of its molecular weight and the deduction of its

structure.
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Molecular Ion (M⁺): The molecular weight is 188.57. In an Electron Ionization (EI) mass

spectrum, a molecular ion peak is expected at m/z 188.

Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes with a natural abundance

ratio of approximately 3:1) will result in a characteristic isotopic pattern. An M+2 peak at m/z

190 will be observed with roughly one-third the intensity of the M⁺ peak at m/z 188. This is a

definitive indicator of a single chlorine atom in the molecule.

Fragmentation: The molecule is expected to fragment in predictable ways, providing further

structural confirmation.

Table 5: Predicted Mass Spectrometry Data (EI)

m/z Proposed Fragment Identity

188/190 [C₆H₅ClN₂O₃]⁺ Molecular Ion (M⁺, M+2)

173/175 [M - CH₃]⁺ Loss of a methyl radical

158/160 [M - NO]⁺ Loss of nitric oxide

142/144 [M - NO₂]⁺ Loss of a nitro radical

111 [M - NO₂ - OCH₃]⁺
Subsequent loss of a methoxy

radical

Experimental Protocols & Workflow
To ensure the acquisition of high-quality, reliable data, standardized experimental protocols are

essential.

Standard Operating Procedures
NMR Spectroscopy (¹H & ¹³C):

1. Sample Preparation: Dissolve 5-10 mg of 4-Chloro-2-methoxy-3-nitropyridine in ~0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard.
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2. Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

3. Acquisition: Acquire ¹H spectra using a standard single-pulse experiment. For ¹³C, use a

proton-decoupled pulse sequence to obtain singlets for all carbons.

4. Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS signal at 0.00

ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy:

1. Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the

sample with ~100 mg of dry, spectroscopic-grade KBr and pressing the mixture into a

transparent disk.

2. Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

3. Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Collect a background spectrum

of the pure KBr pellet first for subtraction.

4. Processing: Perform a background correction and report the wavenumbers of significant

absorption peaks.

Mass Spectrometry (MS):

1. Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas

Chromatography (GC) inlet if sample volatility and purity are appropriate.

2. Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

3. Acquisition: Operate the ion source at 70 eV. Acquire a full scan spectrum over a mass

range of m/z 40-300.

4. Analysis: Identify the molecular ion peak and its characteristic chlorine isotope pattern.

Analyze the major fragment ions to corroborate the proposed structure.

Integrated Spectroscopic Workflow
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The confirmation of the structure of 4-Chloro-2-methoxy-3-nitropyridine is not based on a

single technique but on the logical integration of all spectroscopic data.

Caption: Integrated workflow for structural elucidation.

Conclusion
The spectroscopic data profile presented in this guide serves as a foundational reference for

the analytical characterization of 4-Chloro-2-methoxy-3-nitropyridine. The combination of

NMR, IR, and MS provides a self-validating system for confirming the compound's identity,

structure, and purity. By correlating the predicted spectral features with experimentally obtained

data, researchers can proceed with confidence in their synthetic and developmental

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Chloro-2-methoxy-3-nitropyridine | 934180-48-0 [sigmaaldrich.cn]

2. chemscene.com [chemscene.com]

3. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity
Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles
[mdpi.com]

4. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of
BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

5. infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 prominent
wavenumbers cm-1 detecting ? functional groups present finger print for identification of
methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision
notes [docbrown.info]

To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 4-Chloro-2-
methoxy-3-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1426200?utm_src=pdf-body
https://www.benchchem.com/product/b1426200?utm_src=pdf-body
https://www.benchchem.com/product/b1426200?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.cn/CN/zh/product/bldpharmatech/bl3h1f1c8384
https://www.chemscene.com/product/934180-48-0.html
https://www.mdpi.com/1420-3049/24/22/4072
https://www.mdpi.com/1420-3049/24/22/4072
https://www.mdpi.com/1420-3049/24/22/4072
https://pmc.ncbi.nlm.nih.gov/articles/PMC12019473/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12019473/
https://docbrown.info/page06/spectra2/2-methoxypropane-ir.htm
https://docbrown.info/page06/spectra2/2-methoxypropane-ir.htm
https://docbrown.info/page06/spectra2/2-methoxypropane-ir.htm
https://docbrown.info/page06/spectra2/2-methoxypropane-ir.htm
https://www.benchchem.com/product/b1426200#spectroscopic-data-nmr-ir-ms-for-4-chloro-2-methoxy-3-nitropyridine
https://www.benchchem.com/product/b1426200#spectroscopic-data-nmr-ir-ms-for-4-chloro-2-methoxy-3-nitropyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1426200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1426200#spectroscopic-data-nmr-ir-ms-for-4-chloro-
2-methoxy-3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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